Nav1.8-IN-12

Description

Properties

Molecular Formula |

C22H16ClF5N2O3S |

|---|---|

Molecular Weight |

518.9 g/mol |

IUPAC Name |

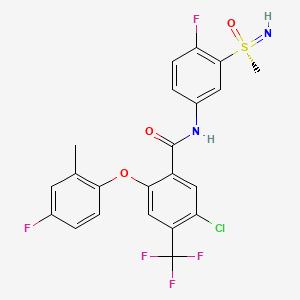

5-chloro-2-(4-fluoro-2-methylphenoxy)-N-[4-fluoro-3-(methylsulfonimidoyl)phenyl]-4-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C22H16ClF5N2O3S/c1-11-7-12(24)3-6-18(11)33-19-10-15(22(26,27)28)16(23)9-14(19)21(31)30-13-4-5-17(25)20(8-13)34(2,29)32/h3-10,29H,1-2H3,(H,30,31)/t34-/m1/s1 |

InChI Key |

WUDZTECVOGSOOQ-UUWRZZSWSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2C(=O)NC3=CC(=C(C=C3)F)[S@](=N)(=O)C)Cl)C(F)(F)F |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2C(=O)NC3=CC(=C(C=C3)F)S(=N)(=O)C)Cl)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Disclaimer: Publicly available information on a specific molecule designated "Nav1.8-IN-12" is not available. This technical guide utilizes the well-characterized, selective Nav1.8 inhibitor, PF-01247324 , as a representative example to provide an in-depth overview of the discovery, synthesis, and biological evaluation of this class of compounds.

Introduction

The voltage-gated sodium channel, Nav1.8, encoded by the SCN10A gene, has emerged as a compelling therapeutic target for the treatment of pain.[1] Its preferential expression in peripheral nociceptive neurons offers a promising avenue for the development of analgesics with a reduced risk of central nervous system side effects.[1] Nav1.8 plays a crucial role in the propagation of action potentials in response to noxious stimuli, making it a key player in pain signaling pathways.[1] This guide details the discovery, synthesis, and biological characterization of PF-01247324, a potent and selective Nav1.8 inhibitor.

Data Presentation

In Vitro Potency and Selectivity of PF-01247324

| Target | Cell Line | Assay Type | IC50 (nM) | Selectivity vs. hNav1.8 |

| Human Nav1.8 | HEK293 | Patch-clamp electrophysiology | 196 | - |

| Human TTX-R Current | Human DRG Neurons | Patch-clamp electrophysiology | 331 | - |

| Rodent TTX-R Current | Rodent DRG Neurons | Patch-clamp electrophysiology | 448 | - |

| Human Nav1.2 | HEK293 | Patch-clamp electrophysiology | ~12,740 | ~65-fold |

| Human Nav1.5 | HEK293 | Patch-clamp electrophysiology | ~10,000 | >50-fold |

| Human Nav1.7 | HEK293 | Patch-clamp electrophysiology | ~19,600 | ~100-fold |

Data compiled from multiple sources.[2][3]

In Vivo Efficacy and Pharmacokinetics of PF-01247324

| Animal Model | Pain Type | Effect |

| Rat Carrageenan Model | Inflammatory | Thermal hyperalgesia reduction |

| Rat CFA Model | Inflammatory | Mechanical hyperalgesia reduction |

| Rodent Neuropathic Pain Models | Neuropathic | Attenuation of nociception |

| Species | Oral Bioavailability (F) |

| Rat | 91% |

Data compiled from multiple sources.

Experimental Protocols

Manual Patch-Clamp Electrophysiology

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.8 channel were utilized for determining potency and selectivity against other Nav subtypes (Nav1.2, Nav1.5, Nav1.7) expressed in separate HEK293 cell lines. Primary dorsal root ganglion (DRG) neurons from rats and humans were used to assess activity against native tetrodotoxin-resistant (TTX-R) currents.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.

-

-

Procedure: Whole-cell patch-clamp recordings were performed at room temperature. The holding potential was typically -100 mV. To assess state-dependent block, a depolarizing pre-pulse to a voltage that induces channel inactivation was applied before the test pulse. The effect of PF-01247324 was measured as the percentage inhibition of the peak sodium current.

In Vivo Pain Models

-

Carrageenan-Induced Thermal Hyperalgesia (Rat):

-

A baseline thermal sensitivity was established.

-

Carrageenan was injected into the plantar surface of the hind paw to induce inflammation.

-

PF-01247324 or vehicle was administered orally.

-

Thermal sensitivity was reassessed at various time points post-dosing to determine the reversal of hyperalgesia.

-

-

Complete Freund's Adjuvant (CFA)-Induced Mechanical Hyperalgesia (Rat):

-

A baseline mechanical withdrawal threshold was determined using von Frey filaments.

-

CFA was injected into the plantar surface of the hind paw.

-

PF-01247324 or vehicle was administered orally.

-

Mechanical withdrawal thresholds were measured at different time points to evaluate the anti-allodynic effect.

-

Visualizations

Signaling Pathway

Caption: Role of Nav1.8 in the pain signaling pathway.

Experimental Workflow

Caption: Drug discovery workflow for a Nav1.8 inhibitor.

General Synthetic Pathway

Caption: General synthetic route for PF-01247324.

References

Disclaimer: As of November 2025, "Nav1.8-IN-12" does not correspond to a publicly disclosed or specifically identified Nav1.8 inhibitor in major scientific literature or databases. Therefore, this guide provides an in-depth overview of the target validation for the voltage-gated sodium channel Nav1.8, utilizing data from representative and well-characterized selective inhibitors. This document is intended for researchers, scientists, and drug development professionals.

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in pain signaling.[1] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG), particularly in nociceptive C-fibers, Nav1.8 is crucial for the generation and propagation of action potentials in response to noxious stimuli.[2][3][4] Its unique electrophysiological properties, including a high activation threshold and resistance to tetrodotoxin (TTX), make it a compelling target for the development of novel, non-opioid analgesics.[2]

Core Concepts in Nav1.8 Modulation

The primary mechanism of action for Nav1.8 modulators involves altering the channel's activity to reduce neuronal excitability. This can be achieved through two main approaches:

-

Pore Blocking: These compounds physically obstruct the ion conduction pathway of the Nav1.8 channel, preventing the influx of sodium ions necessary for action potential generation.

-

Gating Modification: These modulators bind to the voltage-sensing domains or other allosteric sites on the channel. This binding alters the conformational changes associated with channel gating (activation, inactivation, and recovery from inactivation), often stabilizing the channel in a non-conducting state. Many selective Nav1.8 inhibitors exhibit a preference for the inactivated state of the channel.

Quantitative Data for Representative Nav1.8 Inhibitors

The following tables summarize key in vitro and in vivo data for well-studied selective Nav1.8 inhibitors, providing a benchmark for target validation studies.

Table 1: In Vitro Potency and Selectivity of Representative Nav1.8 Inhibitors

| Compound | Target | Assay Type | IC50 | Selectivity Profile | Reference |

| Compound [I] (Pfizer/Icagen) | Human Nav1.8 | In vitro | 0.19 - 17 µM (lowest for Nav1.8) | Selective over other human Nav channel subtypes | |

| Compound [II] (Pfizer/Icagen) | Human Nav1.8 | In vitro | 0.26 - 8.9 µM (lowest for Nav1.8) | Selective over other human Nav channel subtypes | |

| A-803467 | Human Nav1.8 | Electrophysiology | ~8 nM | Highly selective over other Nav subtypes | |

| Compound 13 | Human Nav1.8 | Not Specified | Not Specified | Favorable Nav1.8 potency and selectivity |

Table 2: In Vivo Pharmacokinetics of Representative Nav1.8 Inhibitors in Rats

| Compound | Administration | Dose | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Elimination Half-Life (hours) | Oral Bioavailability (%) | Reference |

| Compound [I] (Pfizer/Icagen) | IV | 2 mg/kg | 9.8 | 3 | 4 | 91 (at 5 mg/kg p.o.) | |

| Compound [II] (Pfizer/Icagen) | IV | 1 mg/kg | 11.3 | 6.3 | 6.4 | 2.3 - 34 (dose-dependent) |

Table 3: In Vivo Efficacy of Representative Nav1.8 Inhibitors in Preclinical Pain Models

| Compound | Animal Model | Pain Type | Dose | Efficacy | Reference |

| Compound [I] (Pfizer/Icagen) | Rat Spinal Nerve Ligation | Neuropathic | 10 and 30 mg/kg p.o. | Reversal of tactile allodynia | |

| Compound [I] (Pfizer/Icagen) | Rat Carrageenan-Induced Hyperalgesia | Inflammatory | 30 mg/kg p.o. | Reversal of thermal hyperalgesia | |

| Compound [II] (Pfizer/Icagen) | Rat Carrageenan-Induced Hyperalgesia | Inflammatory | 30 mg/kg p.o. | Reversal of thermal hyperalgesia | |

| Compound 13 | Not Specified | Neuropathic | 40 mg/kg | Significant shift in paw withdrawal threshold | |

| A-803467 | Animal Models | Inflammatory & Neuropathic | Not Specified | Efficacious |

Experimental Protocols for Key Validation Studies

Detailed methodologies are crucial for the successful validation of Nav1.8 as a therapeutic target. Below are protocols for essential experiments.

Patch-Clamp Electrophysiology for Nav1.8 Inhibition

This technique is the gold standard for characterizing the interaction of a compound with the Nav1.8 channel.

-

Cell Preparation: Use dorsal root ganglion (DRG) neurons isolated from rodents or human-induced pluripotent stem cell-derived sensory neurons that endogenously express Nav1.8. Alternatively, use heterologous expression systems (e.g., HEK293 cells) stably transfected with the human SCN10A gene.

-

Recording Configuration: Employ the whole-cell patch-clamp technique to record sodium currents.

-

Voltage Protocols:

-

Tonic Block: Apply depolarizing voltage steps from a holding potential of -100 mV to elicit Nav1.8 currents. Apply the test compound at various concentrations to determine the concentration-dependent block of the peak current.

-

Use-Dependent Block: Apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz) to assess the compound's ability to block the channel in a state-dependent manner. Many Nav1.8 inhibitors show increased potency with repeated channel activation.

-

State-Dependence: Vary the holding potential to assess the compound's affinity for the resting, open, and inactivated states of the channel.

-

-

Data Analysis: Calculate the IC50 values for tonic and use-dependent block. Analyze the effects of the compound on the voltage-dependence of activation and inactivation.

High-Throughput Screening using Fluorometric Imaging Plate Reader (FLIPR)

FLIPR assays are suitable for screening large compound libraries to identify potential Nav1.8 modulators.

-

Cell Line: Use a stable cell line expressing human Nav1.8.

-

Assay Principle: The assay measures changes in membrane potential using a voltage-sensitive fluorescent dye (e.g., a FRET-based dye).

-

Procedure:

-

Load the cells with the voltage-sensitive dye.

-

Add the test compounds.

-

Add a Nav1.8 activator (e.g., veratridine) to depolarize the cells, which causes a change in the fluorescent signal.

-

Compounds that inhibit Nav1.8 will prevent this depolarization, resulting in a stable fluorescent signal.

-

-

Data Analysis: Identify compounds that inhibit the fluorescence change in a concentration-dependent manner.

In Vivo Models of Neuropathic and Inflammatory Pain

Demonstrating efficacy in animal models of pain is a critical step in target validation.

-

Neuropathic Pain Model (e.g., Spinal Nerve Ligation - SNL):

-

Surgically ligate the L5 and/or L6 spinal nerves in rats or mice.

-

Allow the animals to recover and develop signs of neuropathic pain (e.g., tactile allodynia, thermal hyperalgesia).

-

Assess pain behaviors using von Frey filaments (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia) at baseline and after administration of the test compound.

-

-

Inflammatory Pain Model (e.g., Carrageenan-Induced Paw Edema):

-

Inject a solution of carrageenan into the plantar surface of the hind paw of a rodent.

-

This induces an inflammatory response characterized by edema, hyperalgesia, and allodynia.

-

Administer the test compound before or after the carrageenan injection.

-

Measure paw volume (plethysmometry) and assess pain behaviors at various time points.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of Nav1.8 target validation.

References

A comprehensive search for the patent application WO2024032774A1, purportedly detailing a Nav1.8 inhibitor designated Nav1.8-IN-12, has failed to locate the specified document. Extensive queries across multiple public patent databases and scientific literature repositories did not yield the full text of this patent, nor any specific information related to a compound with the identifier "Nav1.8-IN-12."

Consequently, the creation of an in-depth technical guide with structured data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not possible at this time. The core source material, the patent application itself, appears to be either incorrectly referenced or not yet publicly available through standard international patent search portals.

The voltage-gated sodium channel Nav1.8 is a well-recognized therapeutic target for the treatment of pain, and numerous pharmaceutical entities are actively engaged in the development of selective inhibitors. The field is characterized by a rapidly evolving patent landscape. Recent patent filings in the Nav1.8 inhibitor space have been dominated by companies such as Vertex Pharmaceuticals, which has seen recent clinical advancements with their own Nav1.8 inhibitors.

While the specific details of WO2024032774A1 and Nav1.8-IN-12 remain inaccessible, the general approach to developing a technical guide for such a compound would involve the meticulous extraction and analysis of key data from the patent disclosure. This would typically include:

Quantitative Data Summary: A crucial component of such a guide would be the tabular summarization of all reported quantitative data to facilitate comparative analysis. This would encompass:

-

In Vitro Potency: IC50 values against the human Nav1.8 channel, often determined using electrophysiological techniques such as patch-clamp assays on cell lines expressing the channel.

-

Selectivity Profile: IC50 values against other relevant sodium channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7) to establish the inhibitor's selectivity. Data on activity at other off-target proteins, such as the hERG channel, would also be critical for safety assessment.

-

Pharmacokinetic Parameters: Data from in vivo studies in animal models (e.g., rat, dog) detailing oral bioavailability (F%), half-life (t1/2), clearance (CL), and volume of distribution (Vd).

-

In Vivo Efficacy: Quantitative measures of pain relief in preclinical models of inflammatory, neuropathic, or acute pain (e.g., reversal of mechanical allodynia or thermal hyperalgesia).

Experimental Methodologies: A detailed description of the experimental protocols is essential for the reproducibility and critical evaluation of the presented data. This section would typically outline:

-

Cell-Based Assays: Detailed procedures for cell culture, transfection of cell lines with the target ion channel, and the specific parameters of the electrophysiological recordings (e.g., voltage protocols, temperature).

-

Animal Models of Pain: Descriptions of the species and strain of animals used, the method of inducing the pain state (e.g., Complete Freund's Adjuvant for inflammatory pain, spared nerve injury for neuropathic pain), and the behavioral assays used to assess pain responses.

-

Pharmacokinetic Studies: Protocols for drug administration (e.g., oral gavage, intravenous injection), blood sampling schedules, and the bioanalytical methods used to quantify the drug concentration in plasma.

Signaling Pathways and Workflows: Visual representations are invaluable for conveying complex biological and experimental processes.

-

Nav1.8 Signaling in Nociception: A diagram illustrating the role of the Nav1.8 channel in the depolarization of nociceptive neurons and the transmission of pain signals from the periphery to the central nervous system would be fundamental.

Figure 1: Simplified signaling pathway of Nav1.8 in pain transmission. -

Drug Discovery Workflow: A flowchart outlining the typical stages of identifying and characterizing a novel Nav1.8 inhibitor, from initial screening to preclinical evaluation.

Figure 2: General workflow for preclinical Nav1.8 inhibitor discovery.

Until the patent application WO2024032774A1 becomes publicly accessible, a detailed technical guide on its contents remains speculative. Researchers and professionals in drug development are encouraged to monitor public patent databases for its potential publication.

Disclaimer: As of November 2025, there is no publicly available scientific literature or data pertaining to a compound designated "Nav1.8-IN-12". The following technical guide provides a comprehensive overview of the biophysical properties of the Nav1.8 channel and the methodologies used to characterize its modulators, using data from well-studied, publicly disclosed Nav1.8 inhibitors as representative examples. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of Nav1.8.

Executive Summary

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a high-priority target for the development of novel analgesics due to its preferential expression in peripheral sensory neurons and its critical role in pain signaling.[1] Unlike other sodium channel subtypes, Nav1.8 exhibits distinct biophysical properties, including resistance to tetrodotoxin (TTX), a more depolarized voltage dependence of activation, and slower inactivation kinetics.[1] These features enable Nav1.8 to be a major contributor to the upstroke of the action potential in nociceptive neurons, especially during the repetitive firing that characterizes chronic pain states.[1][2] This document details the core biophysical properties of the Nav1.8 channel and provides standardized experimental protocols for the characterization of its inhibitors.

Core Biophysical Properties of the Nav1.8 Channel

The electrophysiological characteristics of Nav1.8 distinguish it from other Nav channel subtypes and underscore its importance in nociception. The channel's slow gating kinetics and depolarized voltage-dependence of inactivation mean it can remain active at membrane potentials that would inactivate other sodium channels, thus enabling sustained neuronal firing.[3]

Tabulated Biophysical Data

The following table summarizes the key biophysical properties of the human Nav1.8 channel as determined by whole-cell patch-clamp electrophysiology in heterologous expression systems.

| Parameter | Reported Value | Description |

| Activation (V1/2) | -10 to -20 mV | Midpoint of the voltage range at which the channel transitions from a closed to an open state. The relatively depolarized V1/2 of Nav1.8 contributes to its role in setting the action potential threshold in sensory neurons. |

| Steady-State Fast Inactivation (V1/2) | -30 to -40 mV | Midpoint of the voltage range at which the channel enters a fast-inactivated state. The depolarized nature of Nav1.8's inactivation allows it to remain available for opening at more depolarized membrane potentials compared to other Nav subtypes. |

| Recovery from Inactivation (τ) | Fast: <10 ms; Slow: >100 ms | Time constant for the channel to recover from the inactivated state and become available to open again. The rapid recovery contributes to the ability of nociceptive neurons to fire repetitively at high frequencies. |

| Persistent Current | ~1-5% of peak current | A small, non-inactivating component of the total sodium current that can contribute to setting the resting membrane potential and increasing neuronal excitability. Human Nav1.8 channels exhibit a larger persistent current compared to rodent orthologs. |

| Single Channel Conductance | ~12-15 pS | The unitary conductance of a single Nav1.8 channel, which is a measure of its ion-passing ability. |

Experimental Protocols for Biophysical Characterization

The following protocols describe standard electrophysiological methods for characterizing the interaction of novel compounds with the Nav1.8 channel.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for detailed biophysical characterization of ion channel function and modulation.

3.1.1 Cell Preparation and Culture

-

Cell Line: Human embryonic kidney (HEK293) cells stably co-expressing the human Nav1.8 α-subunit and the β1-subunit are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics (e.g., G418 for the α-subunit and puromycin for the β1-subunit) at 37°C in a humidified atmosphere of 5% CO2.

-

Passaging: Cells are passaged every 2-3 days upon reaching 80-90% confluency. For electrophysiological recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment.

3.1.2 Electrophysiological Recording

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, adjusted to pH 7.3 with CsOH. Cesium and fluoride ions are used to block potassium and chloride channels, respectively, to isolate sodium currents.

-

-

Equipment: An patch-clamp amplifier, a data acquisition system, and a microscope are required. Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the internal solution.

-

Procedure:

-

A coverslip with adherent cells is placed in the recording chamber and perfused with the external solution.

-

A glass pipette is brought into contact with a cell, and a high-resistance seal (GΩ) is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular voltage and measurement of the total membrane current.

-

The cell is voltage-clamped at a holding potential of -100 mV.

-

Voltage protocols are applied to elicit and measure Nav1.8 currents in the absence and presence of the test compound.

-

3.1.3 Voltage Protocols for Characterizing Inhibitors

-

Tonic Block:

-

Hold the cell at -120 mV.

-

Apply a 50 ms depolarizing pulse to 0 mV every 10 seconds to elicit a peak sodium current.

-

After establishing a stable baseline, perfuse the test compound at various concentrations.

-

The percentage of current inhibition at each concentration is used to construct a concentration-response curve and determine the IC50 value for the resting state of the channel.

-

-

State-Dependent Block (Inactivated State):

-

Hold the cell at a depolarized potential that approximates the V1/2 of inactivation (e.g., -40 mV) to enrich the population of inactivated channels.

-

Apply a brief (20 ms) test pulse to 0 mV to assess the available current.

-

The IC50 for the inactivated state is determined by applying the test compound as described for tonic block. A lower IC50 value for the inactivated state compared to the resting state indicates state-dependent binding.

-

-

Use-Dependent Block:

-

Hold the cell at -100 mV.

-

Apply a train of depolarizing pulses (e.g., 20 pulses to 0 mV for 20 ms at a frequency of 10 Hz).

-

The progressive decrease in the peak current during the pulse train in the presence of the compound indicates use-dependent block.

-

Visualizations of Pathways and Workflows

The following diagrams illustrate key concepts and processes related to Nav1.8 function and its experimental investigation.

Caption: Voltage-dependent gating of the Nav1.8 channel.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

References

Disclaimer: Publicly available information on a specific compound designated "Nav1.8-IN-12" is not available at the time of this writing. This guide will, therefore, provide an in-depth overview of the pharmacology of selective Nav1.8 inhibitors, using data from well-characterized tool compounds and clinical candidates to illustrate the core principles of Nav1.8 modulation. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Nav1.8 as a Therapeutic Target

The voltage-gated sodium channel, Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1][2][3] It is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] Nav1.8 is considered a promising therapeutic target for the development of novel, non-opioid analgesics.

Unlike other sodium channel subtypes, Nav1.8 is resistant to tetrodotoxin (TTX) and possesses distinct biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics. These characteristics allow Nav1.8 to contribute significantly to the upstroke of the action potential in nociceptive neurons, especially during the sustained or repetitive firing that is a hallmark of chronic pain states. Genetic and pharmacological evidence strongly supports the role of Nav1.8 in both inflammatory and neuropathic pain.

Mechanism of Action of Nav1.8 Inhibitors

Nav1.8 inhibitors are compounds that specifically interact with the Nav1.8 sodium channel to reduce its activity. This modulation can occur through several mechanisms, leading to a dampening of neuronal excitability and a reduction in pain perception. The primary mechanisms of action are:

-

Pore Blockade: Many Nav1.8 inhibitors act as pore blockers, physically occluding the ion conduction pathway of the channel. This prevents the influx of sodium ions, which is necessary for the generation and propagation of action potentials.

-

Gating Modification: Some inhibitors bind to the channel and alter its gating properties. This can involve stabilizing the inactivated state of the channel, thereby reducing the number of channels available to open upon depolarization. This state-dependent and use-dependent inhibition is a key feature of many Nav1.8 modulators, leading to selective targeting of hyperexcitable neurons.

The following diagram illustrates the central role of Nav1.8 in nociceptive signaling and the mechanism of its inhibition.

Caption: Role of Nav1.8 in pain signaling and its inhibition.

Quantitative Pharmacology of Representative Nav1.8 Inhibitors

The following tables summarize the in vitro and in vivo pharmacological data for well-characterized, selective Nav1.8 inhibitors. These compounds serve as examples to understand the potency and selectivity profiles that are sought after in the development of new Nav1.8-targeting analgesics.

Table 1: In Vitro Potency and Selectivity of Nav1.8 Inhibitors

| Compound | hNav1.8 IC50 (nM) | hNav1.7 IC50 (nM) | hNav1.5 IC50 (nM) | Selectivity (Nav1.7/Nav1.8) | Selectivity (Nav1.5/Nav1.8) | Assay Type |

| A-803467 | 8 | 800 | >10000 | 100-fold | >1250-fold | Electrophysiology |

| Suzetrigine (VX-548) | 195 | 5800 | >30000 | 30-fold | >154-fold | Electrophysiology |

| PF-01247324 | 27 | 2300 | >10000 | 85-fold | >370-fold | Electrophysiology |

Data compiled from publicly available literature.

Table 2: In Vivo Efficacy of Nav1.8 Inhibitors in Preclinical Pain Models

| Compound | Animal Model | Pain Modality | Route of Administration | Efficacious Dose Range |

| A-803467 | Rat | Neuropathic Pain (CCI) | Intraperitoneal | 10 - 100 mg/kg |

| A-803467 | Rat | Inflammatory Pain (CFA) | Intraperitoneal | 30 - 100 mg/kg |

| Suzetrigine (VX-548) | Human | Acute Pain (abdominoplasty) | Oral | 100 mg |

| PF-01247324 | Rat | Neuropathic Pain (SNL) | Oral | 3 - 30 mg/kg |

CCI: Chronic Constriction Injury; CFA: Complete Freund's Adjuvant; SNL: Spinal Nerve Ligation. Data compiled from publicly available literature.

Experimental Protocols

The characterization of Nav1.8 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Electrophysiology

Objective: To determine the inhibitory concentration (IC50) of a compound on Nav1.8 channels and to assess its selectivity against other sodium channel subtypes.

Methodology:

-

Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human Nav1.8 alpha subunit, along with appropriate beta subunits.

-

Technique: Whole-cell patch-clamp electrophysiology.

-

Procedure:

-

Cells are voltage-clamped at a holding potential of -100 mV.

-

Nav1.8 currents are elicited by a depolarizing voltage step (e.g., to 0 mV).

-

The test compound is perfused at increasing concentrations, and the inhibition of the peak sodium current is measured.

-

IC50 values are calculated by fitting the concentration-response data to a logistic equation.

-

Selectivity is determined by performing similar experiments on cells expressing other Nav channel subtypes (e.g., Nav1.7, Nav1.5).

-

The following diagram outlines the typical workflow for in vitro characterization.

Caption: Workflow for in vitro electrophysiological testing.

In Vivo Pain Models

Objective: To evaluate the analgesic efficacy of a compound in preclinical models of pain.

Methodology (Example: Chronic Constriction Injury Model of Neuropathic Pain):

-

Animal Model: Adult male Sprague-Dawley rats.

-

Surgical Procedure: The sciatic nerve is loosely ligated with chromic gut sutures to induce a neuropathy.

-

Behavioral Testing:

-

Mechanical Allodynia: Paw withdrawal threshold to mechanical stimuli (e.g., von Frey filaments) is measured before and after drug administration.

-

Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured.

-

-

Drug Administration: The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

-

Data Analysis: The effect of the compound on paw withdrawal thresholds or latencies is compared to a vehicle-treated control group.

The logical relationship for preclinical efficacy testing is depicted below.

Caption: Logical flow of in vivo pain model experiments.

Conclusion

Nav1.8 remains a high-priority target for the development of novel analgesics. A thorough understanding of the pharmacology and mechanism of action of selective Nav1.8 inhibitors is crucial for the rational design of effective and safe pain therapeutics. The data and protocols presented in this guide, based on well-studied example compounds, provide a foundational framework for researchers in this field. The continued development of potent and selective Nav1.8 inhibitors holds the promise of a new class of non-opioid pain medications.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated sodium channel Nav1.8, predominantly expressed in dorsal root ganglion (DRG) neurons, is a critical player in the pathophysiology of pain.[1][2] Its unique biophysical properties, including resistance to tetrodotoxin and slow inactivation kinetics, make it a key contributor to the upstroke of the action potential in nociceptive neurons, particularly during the sustained, high-frequency firing characteristic of chronic pain states.[1][3] Consequently, selective inhibition of Nav1.8 represents a promising therapeutic strategy for the development of novel, non-opioid analgesics. This technical guide provides a comprehensive analysis of the effects of Nav1.8 inhibition on DRG neurons, detailing the molecular mechanisms, summarizing quantitative data from preclinical studies, and outlining key experimental protocols. While specific data for a compound designated "Nav1.8-IN-12" is not publicly available, this document synthesizes the established effects of well-characterized Nav1.8 inhibitors to serve as a foundational resource.

The Role of Nav1.8 in DRG Neuron Excitability

Nav1.8 channels are highly concentrated in the small-diameter sensory neurons of the DRG, which are responsible for transmitting pain signals.[4] These channels are major contributors to the sodium current that underlies the rising phase of the action potential. Studies using knockout mice have demonstrated the crucial role of Nav1.8 in inflammatory and neuropathic pain. Gain-of-function mutations in the SCN10A gene, which encodes Nav1.8, have been linked to painful peripheral neuropathies in humans, further underscoring its importance in pain signaling.

Inhibition of Nav1.8 channels in DRG neurons leads to a significant reduction in neuronal excitability. This is achieved through several mechanisms:

-

Decreased Action Potential Firing: By blocking the influx of sodium ions, Nav1.8 inhibitors dampen the generation and propagation of action potentials.

-

Reduced Repetitive Firing: Nav1.8 channels are particularly important for sustaining repetitive firing during a prolonged depolarizing stimulus. Their inhibition leads to a quicker cessation of firing.

-

Altered Action Potential Waveform: Inhibition of Nav1.8 can lead to a narrowing of the action potential, which may contribute to the inhibition of pain signaling.

Quantitative Effects of Nav1.8 Inhibitors on DRG Neurons

The following tables summarize the quantitative data on the effects of representative Nav1.8 inhibitors on DRG neurons from various preclinical studies.

| Compound | Target | Assay | Species | IC50 | Reference |

| VX-548 | Human Nav1.8 | Electrophysiology | Human | Kd = 0.38 nM (37°C) | |

| A-803467 | Nav1.8 | Electrophysiology | Rat | Not specified | |

| Compound 3 | Human Nav1.8 | VSP-FRET | Human | 2.6 µM | |

| Cannabigerol (CBG) | Nav1.8 | Electrophysiology | Mouse | Not specified |

| Parameter | Effect of Nav1.8 Inhibition | Magnitude of Change | Experimental Model | Reference |

| Action Potential Overshoot | Reduction | Near-linear reduction with increasing block | Rat DRG neurons (Dynamic Clamp) | |

| Repetitive Firing | Cessation | Earlier cessation of firing | Human DRG neurons | |

| Nav1.8 Current Density | Increase in pain models | Significant increase in cancer pain model | Rat DRG neurons |

Experimental Protocols

Patch-Clamp Electrophysiology for Measuring Nav1.8 Currents in DRG Neurons

This protocol is fundamental for characterizing the effects of Nav1.8 inhibitors on the electrical properties of DRG neurons.

Objective: To isolate and record Nav1.8-mediated sodium currents and assess the inhibitory effects of a test compound.

Methodology:

-

DRG Neuron Culture:

-

Isolate dorsal root ganglia from rodents.

-

Dissociate neurons enzymatically (e.g., using collagenase and dispase) and mechanically.

-

Plate dissociated neurons on coated coverslips and culture for 24-48 hours.

-

-

Electrophysiological Recording:

-

Use the whole-cell patch-clamp technique.

-

Perfuse the cells with an external solution containing blockers of other channels (e.g., potassium and calcium channels) and a low concentration of tetrodotoxin (TTX) to block TTX-sensitive sodium channels.

-

The internal pipette solution should contain a sodium salt as the charge carrier.

-

Apply a voltage protocol to isolate Nav1.8 currents. A pre-pulse to -40 mV for 500 ms can be used to inactivate Nav1.9 channels.

-

Record baseline Nav1.8 currents.

-

Apply the test compound at various concentrations and record the resulting currents.

-

-

Data Analysis:

-

Measure the peak inward current at each voltage step.

-

Construct current-voltage (I-V) relationships.

-

Generate concentration-response curves to determine the IC50 of the test compound.

-

Analyze the voltage-dependence of activation and inactivation.

-

Figure 1. Workflow for Patch-Clamp Electrophysiology.

Fluorometric Imaging Plate Reader (FLIPR) Assay for High-Throughput Screening

This assay is suitable for screening large compound libraries to identify potential Nav1.8 modulators.

Objective: To identify compounds that inhibit Nav1.8 channels by measuring changes in membrane potential.

Methodology:

-

Cell Line: Use a stable cell line expressing human Nav1.8 channels (e.g., HEK293 cells).

-

Assay Principle: The assay utilizes a voltage-sensitive dye (e.g., a FRET-based dye) to report changes in membrane potential.

-

Procedure:

-

Plate the cells in a multi-well plate.

-

Load the cells with the voltage-sensitive dye.

-

Add the test compounds.

-

Add a Nav1.8 activator (e.g., veratridine) to depolarize the cells.

-

Measure the change in fluorescence using a FLIPR instrument.

-

-

Interpretation: Compounds that inhibit Nav1.8 will prevent the veratridine-induced depolarization, resulting in a stable fluorescence signal.

Signaling Pathways and Regulatory Mechanisms

The activity of Nav1.8 in DRG neurons is modulated by various intracellular signaling pathways, particularly those activated by inflammatory mediators.

-

Protein Kinase A (PKA) Pathway: Prostaglandin E2 (PGE2), a key inflammatory mediator, binds to its G-protein coupled receptor, leading to the activation of PKA. PKA then phosphorylates Nav1.8, resulting in increased sodium current and neuronal hyperexcitability.

-

Protein Kinase C (PKC) Pathway: Bradykinin, another inflammatory mediator, activates the ε isoform of PKC (PKCε). PKCε phosphorylates Nav1.8, also leading to an increase in sodium current and contributing to mechanical hyperalgesia.

These pathways highlight how the inflammatory environment can sensitize nociceptors by modulating Nav1.8 activity, making it a key target for anti-inflammatory and analgesic drugs.

Figure 2. Inflammatory Modulation of Nav1.8 Activity.

Conclusion

The selective inhibition of the Nav1.8 sodium channel in dorsal root ganglion neurons presents a highly promising avenue for the development of novel analgesics with a potentially improved side-effect profile compared to existing treatments. A thorough understanding of the molecular mechanisms of action, supported by robust quantitative data and detailed experimental protocols, is essential for the successful discovery and development of new Nav1.8-targeting therapeutics. The information presented in this guide provides a foundational framework for researchers and drug development professionals working to advance this important area of pain research.

References

Methodological & Application

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key contributor to the transmission of pain signals.[1] It is predominantly expressed in the small-diameter sensory neurons of the dorsal root ganglia (DRG).[1][2] Nav1.8 possesses unique biophysical properties, including resistance to tetrodotoxin (TTX) and slow inactivation kinetics, which distinguish it from other sodium channel subtypes.[1][2] These features make Nav1.8 a critical player in the upstroke of the action potential in nociceptive neurons, especially during the sustained, repetitive firing characteristic of chronic pain states. Consequently, Nav1.8 has emerged as a significant therapeutic target for the development of novel analgesics.

Nav1.8-IN-12 is a novel small molecule inhibitor designed for the selective modulation of the Nav1.8 channel. These application notes provide comprehensive protocols for the functional characterization of Nav1.8-IN-12 using whole-cell patch-clamp electrophysiology. The methodologies detailed herein are crucial for determining the potency, selectivity, and mechanism of action of Nav1.8-IN-12, thereby providing essential data for its preclinical assessment.

Data Presentation

Table 1: Electrophysiological Properties of Human Nav1.8 Channels

| Parameter | Reported Value (Human) | Reference |

| Activation (V1/2) | -11.12 ± 1.76 mV | |

| Inactivation (V1/2) | -31.86 ± 0.58 mV | |

| Current Density in DRG neurons | -53.2 ± 6.8 pA/pF (TTX-R) | |

| Recovery from Inactivation (Fast τ) | 2.0 ± 0.3 ms (with β1 subunit) | |

| Recovery from Inactivation (Slow τ) | 1070.1 ± 59.0 ms (with β1 subunit) |

Table 2: Cellular Models for Nav1.8 Electrophysiology

| Cell Type | Description | Advantages | Disadvantages |

| HEK293 cells expressing human Nav1.8 | Human embryonic kidney cells stably transfected with the human SCN10A gene. | Homogeneous expression, clean electrophysiological background, easy to culture. | Lacks native neuronal environment and interacting proteins. |

| CHO cells expressing human Nav1.8 | Chinese hamster ovary cells stably transfected with the human SCN10A gene. | Similar to HEK293, well-established for ion channel research. | Non-neuronal origin. |

| Primary Dorsal Root Ganglion (DRG) neurons | Acutely dissociated neurons from rodents or human tissue donors. | Physiologically relevant model with native channel complexes and signaling pathways. | Heterogeneous cell population, more challenging to culture and record from. |

Experimental Protocols

Cell Culture and Preparation

HEK293 Cells Stably Expressing Human Nav1.8:

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Culture Conditions: 37°C, 5% CO2.

-

Passaging: Sub-culture cells every 2-3 days upon reaching 80-90% confluency.

-

Preparation for Electrophysiology: Plate cells onto glass coverslips 24-48 hours prior to recording. On the day of the experiment, gently detach cells using a cell dissociation reagent and resuspend them in the extracellular solution.

Primary DRG Neuron Culture:

-

Isolation: Acutely dissociate dorsal root ganglion (DRG) neurons from rodents.

-

Plating: Plate neurons on laminin/poly-D-lysine coated glass coverslips.

-

Culture Medium: Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF).

-

Recording: Perform recordings within 24-72 hours of plating.

Electrophysiology Patch Clamp Recordings

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES. Adjust pH to 7.3 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 0.5 EGTA, 5 MgATP, 5 HEPES. Adjust pH to 7.3 with KOH.

Recording Procedure:

-

Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a single, healthy-looking cell with the patch pipette.

-

Apply gentle suction to form a Giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Correct for liquid junction potential.

Voltage Clamp Protocols

Tonic Block Assessment:

-

Objective: To determine the concentration-dependent inhibition of Nav1.8 by Nav1.8-IN-12 at a resting membrane potential.

-

Holding Potential: -100 mV.

-

Test Pulse: Depolarize to 0 mV for 50 ms every 10 seconds.

-

Procedure:

-

Record a stable baseline current for at least 3 minutes.

-

Perfuse the cell with increasing concentrations of Nav1.8-IN-12.

-

Allow the current to reach a steady-state at each concentration.

-

Calculate the percentage of current inhibition for each concentration and fit the data to a Hill equation to determine the IC50 value.

-

State-Dependent Inhibition:

-

Objective: To determine if Nav1.8-IN-12 preferentially binds to the resting, open, or inactivated state of the Nav1.8 channel.

-

Resting State:

-

Holding Potential: -120 mV (to ensure most channels are in the resting state).

-

Test Pulse: Depolarize to 0 mV.

-

-

Inactivated State:

-

Holding Potential: -40 mV (to induce steady-state inactivation).

-

Test Pulse: Depolarize to 0 mV.

-

-

Procedure:

-

Apply the respective voltage protocols in the absence and presence of Nav1.8-IN-12.

-

Compare the degree of inhibition at different holding potentials to assess state-dependence.

-

Voltage-Dependence of Activation and Inactivation:

-

Objective: To determine if Nav1.8-IN-12 alters the voltage-dependent gating properties of the Nav1.8 channel.

-

Activation (I-V Relationship):

-

Holding Potential: -100 mV.

-

Test Pulses: Step depolarizations from -80 mV to +60 mV in 5 or 10 mV increments.

-

-

Steady-State Inactivation:

-

Holding Potential: -120 mV.

-

Pre-pulse Potentials: A series of 500 ms pre-pulses ranging from -120 mV to +20 mV.

-

Test Pulse: A brief depolarization to 0 mV to measure the fraction of available channels.

-

-

Procedure:

-

Perform these protocols before and after the application of Nav1.8-IN-12.

-

Fit the resulting data with a Boltzmann function to determine the half-maximal voltage (V1/2) of activation and inactivation.

-

Visualizations

Caption: Experimental workflow for the electrophysiological characterization of Nav1.8-IN-12.

Caption: Simplified signaling pathway of Nav1.8 in nociception and the inhibitory action of Nav1.8-IN-12.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the transmission of pain signals, particularly within peripheral nociceptive neurons.[1][2] Its preferential expression in these sensory neurons makes it a compelling therapeutic target for the development of novel analgesics with potentially fewer central nervous system and cardiovascular side effects compared to non-selective sodium channel blockers.[3] Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel that contributes significantly to the upstroke of the action potential, especially during the high-frequency firing characteristic of chronic pain states.[4] The modulation of Nav1.8 activity by inflammatory mediators further underscores its importance in pathological pain conditions.[1]

This document provides detailed application notes and protocols for the development of cell-based assays to identify and characterize inhibitors of the Nav1.8 channel, with a focus on the hypothetical compound Nav1.8-IN-12. The methodologies described herein are essential for advancing our understanding of Nav1.8 pharmacology and for the discovery of new non-opioid pain therapeutics.

Signaling Pathways Involving Nav1.8

Inflammatory mediators released at the site of tissue injury can sensitize nociceptors by modulating the activity of Nav1.8. This modulation is often mediated by intracellular signaling cascades that lead to the phosphorylation of the channel. Two key pathways involve Protein Kinase A (PKA) and Protein Kinase C (PKC). For instance, prostaglandin E2 (PGE2) can bind to its G-protein coupled receptor, leading to the activation of PKA, which in turn phosphorylates Nav1.8, increasing the sodium current. Similarly, bradykinin can activate PKCε, which also phosphorylates Nav1.8 and enhances its function, contributing to mechanical hyperalgesia.

Figure 1: Simplified signaling pathway of Nav1.8 modulation by inflammatory mediators.

Experimental Protocols

Automated Patch-Clamp Electrophysiology for Nav1.8 Inhibition

This protocol describes the use of an automated patch-clamp system (e.g., IonWorks, PatchXpress, or Qube) to measure the inhibitory effect of compounds on Nav1.8 channels stably expressed in a host cell line (e.g., HEK293).

Experimental Workflow:

References

- 1. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients [mdpi.com]

- 3. A high-capacity membrane potential FRET-based assay for NaV1.8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nav1.8 - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells.[1][2] The Nav1.8 subtype, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[3][4][5] This localization makes Nav1.8 a key player in nociception and pain signaling. Unlike other Nav subtypes, Nav1.8 is resistant to tetrodotoxin (TTX) and possesses distinct biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics. These features enable Nav1.8 to play a significant role in the repetitive firing of nociceptive neurons, a hallmark of chronic pain states. Consequently, selective inhibitors of Nav1.8 are a promising therapeutic target for the development of novel analgesics for inflammatory and neuropathic pain.

Nav1.8-IN-12 is a novel investigational compound designed for the selective inhibition of the Nav1.8 channel. This application note provides detailed protocols for the characterization of Nav1.8-IN-12 using automated patch clamp (APC) systems. The methodologies described herein are designed for high-throughput screening to determine the potency, selectivity, and mechanism of action of Nav1.8-IN-12, providing critical data for its preclinical development. APC systems, such as the Sophion QPatch and Qube platforms, offer the throughput and data quality required for efficient screening campaigns in ion channel drug discovery.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of Nav1.8 in pain signaling and the experimental workflow for screening Nav1.8-IN-12.

Materials and Methods

Cell Lines

For these protocols, a recombinant clonal stable Chinese Hamster Ovary (CHO) cell line expressing the full-length human Nav1.8 alpha subunit (SCN10A) and the auxiliary beta 3 subunit (SCN3B) is recommended. Alternatively, a Human Embryonic Kidney (HEK293) cell line stably expressing human Nav1.8 can be utilized. These cell lines have been validated for use on automated patch clamp systems.

Solutions and Reagents

| Solution/Reagent | Composition |

| External Solution (EC) | 140 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose; pH 7.4 with NaOH |

| Internal Solution (IC) | 120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA; pH 7.2 with CsOH |

| Nav1.8-IN-12 | Stock solution in DMSO, serially diluted in EC to final concentrations. |

| Tetrodotoxin (TTX) | Used to block endogenous TTX-sensitive sodium channels, if present. |

Automated Patch Clamp System

The protocols are designed for execution on a high-throughput automated patch clamp system such as the Sophion QPatch or Qube. These systems allow for parallel recording from multiple cells, increasing throughput and data consistency.

Experimental Protocols

Cell Preparation

-

Culture CHO-hNav1.8 or HEK-hNav1.8 cells according to standard protocols.

-

On the day of the experiment, detach cells using an enzyme-free dissociation reagent to ensure cell viability and optimal "patchability".

-

Resuspend the cells in the external solution at a density of 1-2 x 10⁶ cells/mL.

-

Allow the cells to recover for at least 30 minutes at room temperature before loading onto the APC system.

APC System and Assay Configuration

-

Prime the APC system's fluidics with the external and internal solutions.

-

Load the prepared cell suspension and compound plate containing serial dilutions of Nav1.8-IN-12.

-

Initiate the automated sequence for cell capture, sealing (aim for >1 GΩ), and whole-cell configuration.

Electrophysiological Recordings

a) Tonic Block Protocol

-

Objective: To determine the concentration-dependent inhibition of Nav1.8 by Nav1.8-IN-12 at a resting membrane potential.

-

Holding Potential: -100 mV

-

Test Pulse: Depolarize to 0 mV for 50 ms every 10 seconds.

-

Procedure:

-

Record a stable baseline current for at least 3 minutes.

-

Apply increasing concentrations of Nav1.8-IN-12, allowing for equilibrium at each concentration.

-

Record the peak inward current at each concentration.

-

-

Data Analysis: Normalize the peak current to the baseline and plot the concentration-response curve to determine the IC50 value.

b) Use-Dependent (Frequency-Dependent) Block Protocol

-

Objective: To assess if the inhibitory effect of Nav1.8-IN-12 is enhanced by repetitive channel activation.

-

Holding Potential: -100 mV

-

Pulse Train: A series of 20 depolarizing pulses to 0 mV for 20 ms at frequencies of 1 Hz and 10 Hz.

-

Procedure:

-

Record a control pulse train in the absence of the compound.

-

Apply Nav1.8-IN-12 at a concentration around its tonic IC50.

-

After equilibration, apply the pulse train at 1 Hz and 10 Hz.

-

-

Data Analysis: Compare the reduction in peak current from the first to the last pulse in the train in the presence and absence of the compound. A greater reduction in the presence of the compound indicates use-dependent block.

c) State-Dependent Block (Inactivated State) Protocol

-

Objective: To determine the affinity of Nav1.8-IN-12 for the inactivated state of the Nav1.8 channel.

-

Protocol: A two-pulse protocol. A 500 ms pre-pulse to various potentials (from -120 mV to -20 mV) to induce different levels of inactivation, followed by a test pulse to 0 mV.

-

Procedure:

-

Determine the steady-state inactivation curve in the absence of the compound.

-

Apply Nav1.8-IN-12 at its IC50 concentration and repeat the protocol.

-

-

Data Analysis: Fit the inactivation curves with a Boltzmann function to determine the voltage of half-maximal inactivation (V½,inact). A hyperpolarizing shift in V½,inact in the presence of the compound suggests preferential binding to the inactivated state.

Data Presentation

The following tables summarize the expected quantitative data from the screening of Nav1.8-IN-12.

Table 1: Electrophysiological Properties of Human Nav1.8 Channels

| Parameter | Reported Value (Human) | Reference |

| Activation (V½) | -11.3 mV | |

| Inactivation (V½) | -49.4 mV | |

| Recovery from Inactivation (Fast τ) | 2.0 ± 0.3 ms (with β1 subunit) | |

| Recovery from Inactivation (Slow τ) | 1070.1 ± 59.0 ms (with β1 subunit) |

Table 2: Hypothetical Pharmacological Profile of Nav1.8-IN-12

| Parameter | Value |

| Tonic Block IC50 (1 Hz) | 150 nM |

| Use-Dependent Block IC50 (10 Hz) | 35 nM |

| V½ of Inactivation (Control) | -49.4 mV |

| V½ of Inactivation (+ Nav1.8-IN-12) | -65.2 mV |

| Selectivity vs. Nav1.5 | >100-fold |

| Selectivity vs. hERG | >100-fold |

Conclusion

The protocols outlined in this application note provide a robust framework for the high-throughput screening and characterization of novel Nav1.8 inhibitors, such as Nav1.8-IN-12, using automated patch clamp systems. By assessing tonic block, use-dependence, and state-dependence, researchers can gain a comprehensive understanding of the compound's mechanism of action. This detailed pharmacological profiling is essential for the identification and optimization of selective and potent Nav1.8 inhibitors for the development of new pain therapeutics. The use of validated cell lines and APC platforms ensures reliable and reproducible data, accelerating the drug discovery process.

References

- 1. drpress.org [drpress.org]

- 2. Channelpedia - Nav1.8 [channelpedia.epfl.ch]

- 3. Nav1.8 Cell Line | Validated Stable CHO Cells for Pain Research [inscreenex.de]

- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nav1.8 and its Role as a Therapeutic Target

The voltage-gated sodium channel, Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, Nav1.8 is a promising therapeutic target for the development of novel analgesics.[1][2][3] Unlike other sodium channel subtypes, Nav1.8 exhibits resistance to tetrodotoxin (TTX) and possesses distinct biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics.[2] These characteristics allow Nav1.8 to contribute significantly to the upstroke of the action potential in nociceptive neurons, particularly during sustained or repetitive firing, which is a hallmark of chronic pain states. Consequently, the development of selective Nav1.8 modulators is a focal point of pain research.

Overview of FLIPR-Based Assays for Ion Channel Research

The Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput screening platform widely used in drug discovery for monitoring intracellular ion concentrations and membrane potential changes. For Nav1.8, two primary FLIPR-based assay formats are applicable:

-

Membrane Potential Assays: These assays utilize voltage-sensitive dyes (e.g., FMP) to detect changes in the electrical potential across the cell membrane. Activation of Nav1.8 channels leads to an influx of sodium ions, causing membrane depolarization, which is reported by a change in the dye's fluorescence. Inhibitors of Nav1.8 will prevent or reduce this depolarization.

-

Calcium Flux Assays: While Nav1.8 is a sodium channel, its activity can be indirectly measured using calcium-sensitive dyes (e.g., Fluo-4, Fura-2). Depolarization of the cell membrane by Nav1.8 activation subsequently opens voltage-gated calcium channels (VGCCs), leading to an influx of calcium and a corresponding increase in fluorescence. This method provides a robust signal for assessing Nav1.8 activity.

Note on Nav1.8-IN-12: As of the latest available information, specific experimental data and protocols for a compound designated "Nav1.8-IN-12" are not publicly available. The following protocols and data tables are based on established methodologies for characterizing Nav1.8 inhibitors and provide a framework for assessing the activity of novel compounds like Nav1.8-IN-12.

Data Presentation: Representative Inhibitory Activity on Nav1.8

The following tables summarize quantitative data for well-characterized Nav1.8 inhibitors, which can serve as a benchmark for evaluating new chemical entities.

Table 1: Inhibitory Potency of Representative Nav1.8 Blockers

| Compound | Target | Assay Type | Cell Type | IC50 |

| A-803467 | Human Nav1.8 | Electrophysiology | Recombinant Cell Line | 8 nM |

| A-803467 | Rat Nav1.8 | Electrophysiology (TTX-R currents) | Dorsal Root Ganglion Neurons | 140 nM |

| Tetracaine | Human Nav1.8 | No-wash Sodium Influx Assay | HEK293 | 6 µM |

Table 2: Comparison of Assay Formats for Nav1.8 Inhibitor Profiling

| Assay Type | Principle | Throughput | Advantages | Disadvantages |

| FLIPR Membrane Potential | Measures changes in membrane voltage upon channel activation. | High | Direct measure of ion channel activity; good for identifying state-dependent inhibitors. | Signal window can be smaller compared to calcium assays. |

| FLIPR Calcium Flux | Indirectly measures channel activity via downstream calcium influx through VGCCs. | High | Robust signal amplification; highly sensitive. | Indirect measure; potential for off-target effects on VGCCs. |

| Automated Patch Clamp | Direct electrophysiological measurement of ion currents. | Medium | Gold standard for ion channel characterization; provides detailed mechanistic information. | Lower throughput; more technically demanding. |

Experimental Protocols

Protocol 1: FLIPR Membrane Potential Assay for Nav1.8 Inhibitors

This protocol describes a method to assess the inhibitory activity of compounds on Nav1.8 channels stably expressed in a host cell line (e.g., HEK293) using a membrane potential-sensitive dye.

Materials:

-

HEK293 cells stably expressing human Nav1.8

-

Poly-D-lysine coated 384-well black-walled, clear-bottom microplates

-

Cell culture medium (e.g., DMEM/F-12)

-

FLIPR Membrane Potential Assay Kit (e.g., FMP Blue or Red)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Nav1.8 activator (e.g., Veratridine or Deltamethrin)

-

Test compound (e.g., Nav1.8-IN-12) and reference inhibitor (e.g., A-803467)

Procedure:

-

Cell Plating:

-

The day before the assay, seed the Nav1.8-expressing HEK293 cells into 384-well plates at a density that will yield an 80-90% confluent monolayer on the day of the experiment.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Plate Preparation:

-

Prepare serial dilutions of the test compound and reference inhibitor in Assay Buffer at 5x the final desired concentration.

-

-

Dye Loading:

-

Prepare the membrane potential dye loading solution according to the manufacturer's instructions.

-

Aspirate the cell culture medium from the cell plate and add the dye loading solution to each well.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light. A no-wash dye formulation is recommended to simplify the procedure.

-

-

FLIPR Assay:

-

Set the FLIPR instrument to the appropriate excitation and emission wavelengths for the chosen dye.

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Initiate the assay protocol:

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add the test compounds (from the compound plate) to the cell plate and incubate for 3-5 minutes.

-

Add the Nav1.8 activator (e.g., Veratridine) to all wells to induce membrane depolarization.

-

Record the fluorescence signal for at least 60-120 seconds post-activator addition.

-

-

-

Data Analysis:

-

The change in fluorescence upon activator addition is indicative of Nav1.8 channel activity.

-

Calculate the percentage inhibition for each concentration of the test compound relative to the positive (activator only) and negative (no activator) controls.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

-

Protocol 2: FLIPR Calcium Flux Assay for Nav1.8 Inhibitors

This protocol provides an indirect but highly sensitive method to measure Nav1.8 inhibition by monitoring subsequent calcium influx.

Materials:

-

HEK293 cells co-expressing human Nav1.8 and a voltage-gated calcium channel (e.g., Cav2.2)

-

Poly-D-lysine coated 384-well black-walled, clear-bottom microplates

-

Cell culture medium

-

FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)

-

Assay Buffer: HBSS with 20 mM HEPES

-

Nav1.8 activator (e.g., Veratridine)

-

Test compound (e.g., Nav1.8-IN-12) and reference inhibitor

Procedure:

-

Cell Plating:

-

Follow the same procedure as in Protocol 1.

-

-

Compound Plate Preparation:

-

Prepare serial dilutions of the test compounds as described in Protocol 1.

-

-

Dye Loading:

-

Prepare the calcium-sensitive dye loading solution according to the manufacturer's protocol. These are often no-wash formulations.

-

Add an equal volume of the loading buffer to each well containing cells and media.

-

Incubate the plate for 1-2 hours at 37°C, protected from light.

-

-

FLIPR Assay:

-

Configure the FLIPR instrument for calcium dye detection (e.g., excitation ~485 nm, emission ~525 nm for Fluo dyes).

-

The assay procedure is similar to the membrane potential assay:

-

Establish a baseline fluorescence reading.

-

Add the test compounds and incubate.

-

Add the Nav1.8 activator to trigger depolarization and subsequent calcium influx.

-

Record the fluorescence signal.

-

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the influx of calcium.

-

Calculate the percentage inhibition and determine the IC50 value as described in Protocol 1.

-

Mandatory Visualizations

Caption: Nav1.8 signaling cascade in nociceptive neurons.

Caption: Experimental workflow for FLIPR-based Nav1.8 assays.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key mediator in the transmission of pain signals.[1] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG), Nav1.8 plays a crucial role in the upstroke of the action potential in nociceptive neurons, particularly in the context of chronic and inflammatory pain.[1][2] Its distinct biophysical properties, including resistance to tetrodotoxin (TTX) and slower inactivation kinetics, make it a prime therapeutic target for the development of novel analgesics.[1]

Selective inhibitors of Nav1.8 are valuable research tools for investigating the role of this channel in pain pathways. While these modulators are known to directly block the ion-conducting pore or modify the channel's gating properties, their effect on the overall expression and localization of the Nav1.8 protein is also of significant interest.[1] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify Nav1.8 protein expression within the cellular context of relevant tissues, such as the DRG.

These application notes provide a detailed protocol for the immunohistochemical staining of Nav1.8 in rodent DRG tissue following treatment with a selective Nav1.8 inhibitor. The protocol is designed for researchers investigating the in vivo effects of Nav1.8 inhibition on protein expression, particularly in inflammatory pain models where Nav1.8 upregulation is often observed.

Signaling Pathway and Experimental Rationale

Nav1.8 is a key component of the nociceptive signaling pathway. In response to noxious stimuli, Nav1.8 channels open, leading to an influx of sodium ions and the generation of an action potential. This signal is then propagated along the sensory neuron to the central nervous system, resulting in the perception of pain. In chronic pain states, the expression and activity of Nav1.8 can be upregulated, contributing to neuronal hyperexcitability.

Selective inhibitors, such as the hypothetical Nav1.8-IN-12, are designed to block the activity of the Nav1.8 channel, thereby reducing the excitability of nociceptive neurons and alleviating pain. This protocol aims to assess whether pharmacological inhibition of Nav1.8 with a selective inhibitor also leads to changes in the overall expression level of the Nav1.8 protein in DRG neurons. This could represent a secondary or long-term mechanism of action of the inhibitor.

Figure 1: Simplified signaling pathway of Nav1.8 in pain perception and the inhibitory action of a selective inhibitor.

Experimental Design and Controls

A well-controlled experiment is crucial for interpreting the results. The following groups are recommended for an in vivo study:

-

Naive Group: Healthy animals with no induced pathology or treatment. This group provides the baseline expression level of Nav1.8.

-

Sham Group: Animals that have undergone any surgical procedures related to the disease model but have not received the inflammatory agent. This controls for the effects of the procedure itself.

-

Vehicle Group: Animals with the induced pathology (e.g., inflammatory pain model) that receive the vehicle solution used to dissolve the Nav1.8 inhibitor. This group demonstrates the effect of the pathology on Nav1.8 expression.

-

Treatment Group: Animals with the induced pathology that are treated with the Nav1.8 inhibitor (e.g., Nav1.8-IN-12). This group will show the effect of the inhibitor on Nav1.8 expression in the pathological state.

Quantitative Data Presentation

The following table provides a template for presenting quantitative data from the immunohistochemical analysis. The staining intensity can be scored semi-quantitatively (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong), or the percentage of Nav1.8-positive neurons can be quantified.

| Group | Treatment | N | Average Staining Intensity (± SEM) | Percentage of Nav1.8-Positive Neurons (± SEM) |

| 1 | Naive | 8 | 1.2 ± 0.2 | 35% ± 4% |

| 2 | Sham | 8 | 1.3 ± 0.3 | 38% ± 5% |

| 3 | Vehicle | 8 | 2.8 ± 0.4 | 75% ± 6% |

| 4 | Nav1.8-IN-12 | 8 | 1.5 ± 0.3# | 42% ± 5%# |

| *p < 0.05 compared to Naive group; #p < 0.05 compared to Vehicle group |

Detailed Immunohistochemistry Protocol

This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) rodent dorsal root ganglia (DRG) sections.

Materials and Reagents

-

Primary Antibody: Anti-Nav1.8 antibody (validated for IHC in the species of interest).

-

Secondary Antibody: HRP-conjugated or fluorescently-labeled anti-species secondary antibody (e.g., goat anti-rabbit or goat anti-mouse, depending on the primary antibody host).

-

Fixative: 10% Neutral Buffered Formalin (NBF).

-

Paraffin and embedding supplies.

-

Microtome.

-

Antigen Retrieval Solution: Citrate buffer (10 mM, pH 6.0) or Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0).

-

Permeabilization Buffer: 0.3% Triton X-100 in PBS.

-

Blocking Buffer: 5% normal goat serum (or serum from the same species as the secondary antibody) and 0.1% Triton X-100 in PBS.

-

Wash Buffer: Phosphate Buffered Saline (PBS).

-

Detection System: DAB (3,3'-Diaminobenzidine) substrate kit for HRP-conjugated secondary antibodies or appropriate mounting medium with DAPI for fluorescently-labeled antibodies.

-

Counterstain: Hematoxylin (for DAB staining).

-

Mounting Medium.

Experimental Workflow

Figure 2: Immunohistochemistry workflow for Nav1.8 detection in DRG tissue.

Step-by-Step Protocol

1. Tissue Preparation a. Anesthetize the animal and perfuse transcardially with cold PBS followed by 10% NBF. b. Dissect the dorsal root ganglia and post-fix in 10% NBF for 24 hours at 4°C. c. Process the tissue through a series of graded ethanol and xylene washes and embed in paraffin.

2. Sectioning a. Cut 5-10 µm thick sections using a microtome and mount on charged slides.

3. Deparaffinization and Rehydration a. Deparaffinize the sections in xylene (2 x 5 minutes). b. Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each) and finally in distilled water.

4. Antigen Retrieval a. Immerse slides in antigen retrieval solution (citrate buffer, pH 6.0 is a good starting point). b. Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer. c. Allow the slides to cool down in the buffer for 20-30 minutes at room temperature. d. Wash the slides with PBS (3 x 5 minutes).

5. Immunostaining a. Permeabilize the sections with 0.3% Triton X-100 in PBS for 10 minutes (if not included in the blocking buffer). b. Block non-specific binding by incubating the sections with blocking buffer for 1 hour at room temperature. c. Incubate the sections with the primary anti-Nav1.8 antibody diluted in blocking buffer overnight at 4°C in a humidified chamber. (Consult the antibody datasheet for the recommended starting dilution). d. Wash the slides with PBS (3 x 5 minutes). e. Incubate with the appropriate secondary antibody diluted in blocking buffer for 1-2 hours at room temperature. f. Wash the slides with PBS (3 x 5 minutes).

6. Detection and Visualization a. For HRP-conjugated secondary antibodies: i. Incubate the sections with DAB substrate according to the manufacturer's instructions. ii. Counterstain with hematoxylin. iii. Dehydrate the sections through a graded series of ethanol and xylene. iv. Mount with a permanent mounting medium. b. For fluorescently-labeled secondary antibodies: i. Mount with a mounting medium containing DAPI for nuclear counterstaining.

7. Imaging and Analysis a. Acquire images using a light or fluorescence microscope. b. Quantify the staining intensity and/or the number of Nav1.8-positive cells using image analysis software.

Logical Relationship Diagram

Figure 3: Logical framework for investigating the effect of a Nav1.8 inhibitor on protein expression.

Troubleshooting

| Issue | Possible Cause | Solution |

| No Staining | Primary antibody not effective | Use a validated antibody; check datasheet for recommended concentration and application. |

| Inadequate antigen retrieval | Optimize antigen retrieval method (buffer, temperature, time). | |

| Incorrect secondary antibody | Ensure secondary antibody is raised against the host species of the primary antibody. | |

| High Background | Insufficient blocking | Increase blocking time or use a different blocking reagent. |

| Primary antibody concentration too high | Titrate the primary antibody to find the optimal concentration. | |

| Inadequate washing | Increase the number and duration of wash steps. | |

| Non-specific Staining | Cross-reactivity of primary or secondary antibody | Use a more specific antibody; include appropriate negative controls. |

| Endogenous peroxidase activity (for HRP-DAB) | Include a peroxidase quenching step (e.g., with hydrogen peroxide) before blocking. |

Conclusion

This application note provides a comprehensive protocol for the immunohistochemical analysis of Nav1.8 expression in rodent DRG tissue following treatment with a selective inhibitor. By following this protocol and employing proper experimental controls, researchers can effectively investigate the effects of novel Nav1.8 modulators on protein expression, providing valuable insights into their mechanisms of action beyond direct channel inhibition. This information is critical for the preclinical evaluation of new therapeutic candidates for pain management.

References

Disclaimer: Information regarding a specific compound designated "Nav1.8-IN-12" is not publicly available in the searched scientific literature. The following application notes and protocols are based on the established principles of evaluating a selective Nav1.8 inhibitor in the Chronic Constriction Injury (CCI) model of neuropathic pain and will use the placeholder "a selective Nav1.8 inhibitor" or "Compound X".

Introduction

Neuropathic pain, a debilitating chronic condition arising from nerve damage, presents a significant therapeutic challenge. The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is preferentially expressed in peripheral sensory neurons, including nociceptors, and plays a crucial role in the transmission of pain signals.[1][2][3] Its involvement in both inflammatory and neuropathic pain states has made it a promising target for the development of novel, non-opioid analgesics.[4][5] Gain-of-function mutations in Nav1.8 have been directly linked to painful peripheral neuropathies in humans.

The Chronic Constriction Injury (CCI) model is a widely utilized and validated preclinical model that mimics many of the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia. This model involves the loose ligation of the sciatic nerve, leading to nerve inflammation, damage, and the development of persistent pain-like behaviors.